4,5-Dibromo-3-chloro-2-methylpyridine

Catalog No.
S13612040
CAS No.
M.F
C6H4Br2ClN
M. Wt
285.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-3-chloro-2-methylpyridine

Product Name

4,5-Dibromo-3-chloro-2-methylpyridine

IUPAC Name

4,5-dibromo-3-chloro-2-methylpyridine

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

InChI

InChI=1S/C6H4Br2ClN/c1-3-6(9)5(8)4(7)2-10-3/h2H,1H3

InChI Key

KFIDZDFCVLTTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Br)Br

4,5-Dibromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one chlorine atom attached to a pyridine ring. Its molecular formula is C6H4Br2ClNC_6H_4Br_2ClN with a molecular weight of 285.36 g/mol. The compound is recognized for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties, which are influenced by the halogen substituents that enhance its reactivity and biological activity.

, including:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of new compounds.
  • Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to remove halogen atoms.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura reactions to create carbon-carbon bonds.

Research indicates that 4,5-Dibromo-3-chloro-2-methylpyridine exhibits potential biological activities. It has been investigated for its antimicrobial properties and anticancer effects. The specific mechanisms of action are still under study, but it is believed that the compound interacts with various cellular targets, potentially modulating biochemical pathways involved in disease processes.

The synthesis of 4,5-Dibromo-3-chloro-2-methylpyridine typically involves halogenation reactions. A common method includes:

  • Bromination of 3-chloro-2-methylpyridine: This is performed using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 5 positions.
  • Industrial Production: For larger scale production, continuous flow processes may be employed to enhance yield and purity while minimizing side reactions.

4,5-Dibromo-3-chloro-2-methylpyridine serves as an important intermediate in various fields:

  • Chemistry: Used in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential use in developing new drugs with antimicrobial and anticancer properties.
  • Industry: Employed in producing advanced materials and specialty chemicals due to its unique reactivity profile.

Several compounds share structural similarities with 4,5-Dibromo-3-chloro-2-methylpyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-Dibromo-4-methylpyridineBromine at positions 3 and 5Lacks chlorine; different substitution patterns
2,5-Dibromo-3-methylpyridineBromine at positions 2 and 5Different halogen placement; affects reactivity
4,5-Dichloro-3-methylpyridineChlorine at positions 4 and 5Lacks bromine; alters chemical behavior significantly

4,5-Dibromo-3-chloro-2-methylpyridine is unique due to the combination of both bromine and chlorine atoms, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in various synthetic applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

284.83785 g/mol

Monoisotopic Mass

282.83990 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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